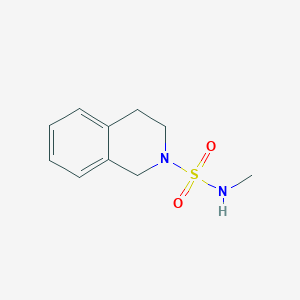

N-甲基-1,2,3,4-四氢异喹啉-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is a secondary amine with the chemical formula C9H11N . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their biological potential . Commonly used synthetic strategies for constructing the core scaffold of THIQ have been discussed . For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of “N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis

Tricarbonyl (N-methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4-exo-deprotonation and subsequent electrophilic additions to generate the corresponding 4-exo-derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .科学研究应用

生化抑制

N-甲基-1,2,3,4-四氢异喹啉-2-磺酰胺衍生物已被研究其抑制苯乙醇胺 N-甲基转移酶 (PNMT) 的能力,PNMT 是肾上腺素生物合成中的关键酶。研究表明,某些四氢异喹啉磺酰胺对 PNMT 具有显着的抑制活性,突出了它们在调节肾上腺素水平以用于治疗目的方面的潜在用途 (Blank 等人,1980 年; Grunewald 等人,2005 年)。此外,已经探索了 3-氟甲基-7-磺酰基-1,2,3,4-四氢异喹啉衍生物与 PNMT 的结合亲和力,提供了对抑制所必需的分子相互作用的见解 (Grunewald 等人,2006 年)。

化学合成

四氢异喹啉,包括 N-甲基衍生物,是复杂分子合成中的关键中间体。已开发出高效液相色谱等技术对其进行分析,促进了神经化学和药理学的研究 (Inoue 等人,2008 年)。此外,异喹啉磺酰胺衍生物已被用作蛋白激酶抑制剂,暗示它们在调节对癌症和其他疾病至关重要的细胞过程中发挥作用 (Juszczak 等人,1989 年)。

新型催化剂和试剂

研究还探索了四氢异喹啉衍生物在新型催化过程中的应用。例如,磺酰胺异喹啉衍生物已被研究为离子液体系统中的螯合萃取试剂,展示了它们在金属离子分离和回收方面的潜力 (Ajioka 等人,2008 年)。此外,已经开发出新型纳米级 N-磺化布朗斯台德酸性催化剂,用于促进多组分反应,展示了四氢异喹啉骨架在增强合成方法中的效用 (Goli-Jolodar 等人,2016 年)。

治疗潜力

除了其生化和合成应用外,四氢异喹啉磺酰胺还被评估其治疗潜力。例如,这些衍生物的微波辅助合成已经产生了具有显着体外生物活性的化合物,例如抑制白蛋白变性和抗菌作用 (Manolov 等人,2021 年)。这项研究强调了 N-甲基-1,2,3,4-四氢异喹啉-2-磺酰胺衍生物在开发新药和治疗剂中的广泛适用性。

作用机制

Target of Action

N-Methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant . The primary targets of 1MeTIQ are dopaminergic neurons .

Mode of Action

1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Biochemical Pathways

1MeTIQ affects the dopamine metabolism . It inhibits the monoamine oxidase (MAO)-dependent oxidation of dopamine and serotonin in all investigated structures . This leads to increased concentrations of monoamines in the brain .

Pharmacokinetics

It is known that 1metiq is an endogenous substance present in the mammalian brain . This suggests that it has good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of 1MeTIQ’s action are primarily neuroprotective. It has been shown to reduce the immobility time in the forced swimming test (FST) in rats, suggesting an antidepressant-like effect . It also produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered 1MeTIQ in high doses .

Action Environment

The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For example, the presence of other substances in the brain, such as neurotoxins, can affect its neuroprotective activity . .

安全和危害

未来方向

The future directions of research on “N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide” and its analogs could focus on further exploring their biological potential, improving their synthetic strategies, and understanding their mechanism of action . This could lead to the development of novel THIQ analogs with potent biological activity .

属性

IUPAC Name |

N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-11-15(13,14)12-7-6-9-4-2-3-5-10(9)8-12/h2-5,11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZBCSFAHHVGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N1CCC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2748705.png)

![Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate](/img/structure/B2748711.png)

![6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B2748713.png)

![N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748714.png)

![3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2748715.png)

![N-[4-(diethylamino)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2748720.png)

![4-[[4-Chloro-1-(4-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide](/img/structure/B2748721.png)

![4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2748725.png)